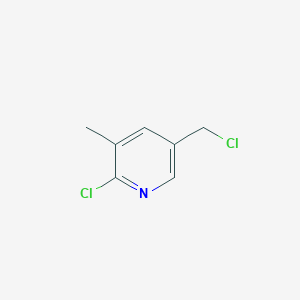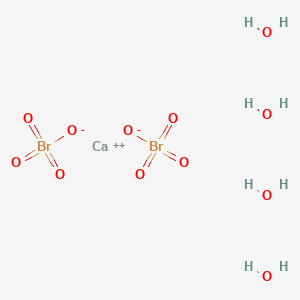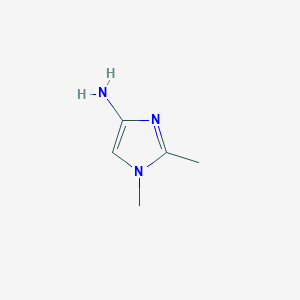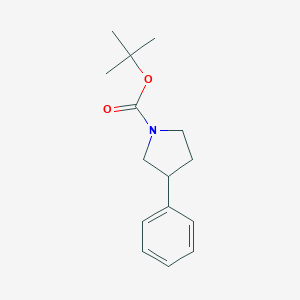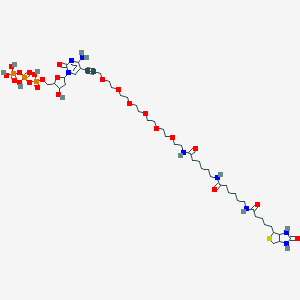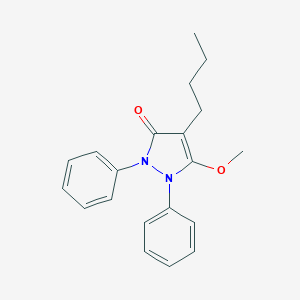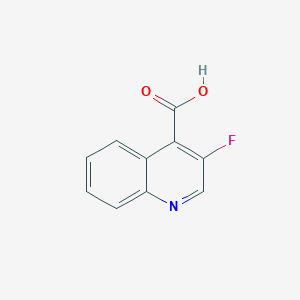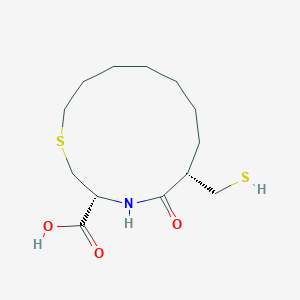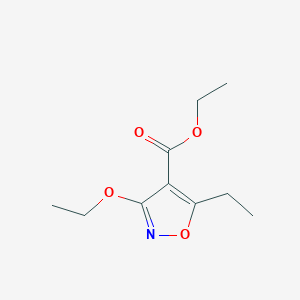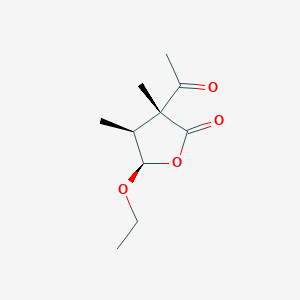
(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one is a chemical compound that belongs to the family of oxolane. It is a cyclic ester that has various applications in scientific research. The compound is synthesized through a multi-step process and has been found to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemische Und Physiologische Effekte
((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one has been found to have significant biochemical and physiological effects. It has been shown to inhibit the production of certain pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one in lab experiments is its potential biological activity. The compound has been found to have significant anti-inflammatory and anti-cancer activity, which makes it an attractive target for drug development. However, one of the limitations of using the compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for the use of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one in scientific research. One possible direction is the development of new compounds that are based on the structure of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one and have potential biological activity. Another direction is the investigation of the compound's mechanism of action, which may provide insight into its anti-inflammatory and anti-cancer activity. Additionally, the compound's potential as a chiral building block for the synthesis of other chiral compounds may be explored.
Synthesemethoden
The synthesis of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one involves a multi-step process that starts with the reaction between ethyl acetoacetate and 2,3-dimethyl-1,3-butadiene in the presence of a catalyst. The resulting product is then subjected to a series of reactions that involve the use of various reagents, including sodium methoxide, acetic anhydride, and hydrochloric acid. The final product is obtained through the process of recrystallization.
Wissenschaftliche Forschungsanwendungen
((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one has various applications in scientific research. It is used as a starting material for the synthesis of other compounds that have potential biological activity. The compound has been found to have significant anti-inflammatory and anti-cancer activity. It has also been used as a chiral building block for the synthesis of other chiral compounds.
Eigenschaften
CAS-Nummer |
148840-17-9 |
|---|---|
Produktname |
(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one |
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C10H16O4/c1-5-13-8-6(2)10(4,7(3)11)9(12)14-8/h6,8H,5H2,1-4H3/t6-,8-,10-/m1/s1 |
InChI-Schlüssel |
ABNYWYXJKSMNKE-GTNGPMTGSA-N |
Isomerische SMILES |
CCO[C@H]1[C@H]([C@](C(=O)O1)(C)C(=O)C)C |
SMILES |
CCOC1C(C(C(=O)O1)(C)C(=O)C)C |
Kanonische SMILES |
CCOC1C(C(C(=O)O1)(C)C(=O)C)C |
Synonyme |
2(3H)-Furanone,3-acetyl-5-ethoxydihydro-3,4-dimethyl-,(3alpha,4bta,5bta)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



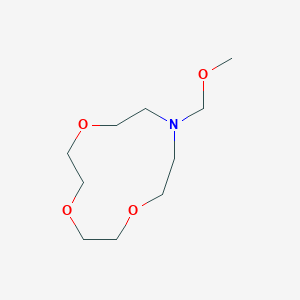
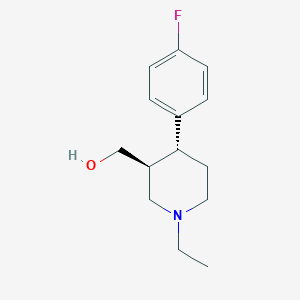
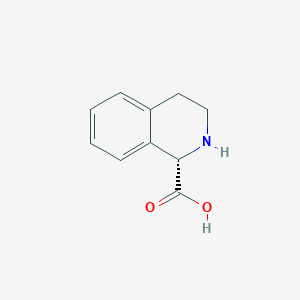
![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
